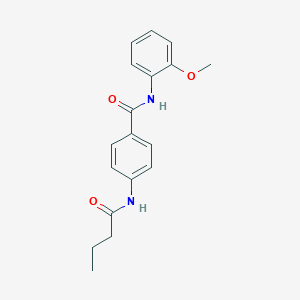
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves its ability to interact with various molecular targets, including proteins and enzymes. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
实验室实验的优点和局限性
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide also has some limitations, including its low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, including the development of new synthesis methods to improve the yield and purity of the compound, the identification of new molecular targets for 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, and the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide and its potential side effects.
合成方法
The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves the reaction between 4-aminobenzoic acid and butyryl chloride, followed by the reaction with 2-methoxyaniline. The resulting product is purified through recrystallization to obtain pure 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide. The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
属性
产品名称 |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-6-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-4-5-8-16(15)23-2/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
BSPSRPSGDCUBFW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)


![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)


![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)
